molecular formula C20H20ClN7O3 B2532381 2-(7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide CAS No. 1013971-39-5

2-(7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide

Cat. No. B2532381
CAS RN: 1013971-39-5
M. Wt: 441.88
InChI Key: HQHYFDJKMAOJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H20ClN7O3 and its molecular weight is 441.88. The purity is usually 95%.
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Scientific Research Applications

Selective Antagonist Radioligand for Human A2B Adenosine Receptors

A study by Baraldi et al. (2004) introduced MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors. For use as a radioligand, the precursor was synthesized and tritiated, showing high binding affinity to human A2B receptors expressed in CHO cells. This compound represents a useful tool for the pharmacological characterization of the human A2B adenosine receptor subtype, demonstrating its potential in receptor-ligand interaction studies (Baraldi et al., 2004).

Herbicide and Antimicrobial Activity

The research by Weisshaar and Böger (1989) on chloroacetamide derivatives, including compounds similar in structure to the one , showed selective pre-emergent or early post-emergent herbicidal activity. These compounds are used to control annual grasses and many broad-leaved weeds in various crops, indicating their importance in agricultural chemistry and plant science (Weisshaar & Böger, 1989).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing the effect of hydrogen bonding on self-assembly processes. These complexes exhibited significant antioxidant activity, suggesting their potential in developing antioxidant agents and exploring the structure-activity relationship in medicinal chemistry (Chkirate et al., 2019).

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including structures related to the compound of interest, has shown promising results in the development of novel potential antipsychotic agents. These compounds, through their unique interaction with dopamine receptors, offer insights into new therapeutic avenues for psychosis without the common side effects associated with traditional antipsychotics (Wise et al., 1987).

FLAP Inhibitor with Pharmacokinetic Properties

Latli et al. (2015) synthesized a novel five-lipoxygenase activity protein (FLAP) inhibitor, showcasing excellent pharmacokinetic properties. This study underscores the compound's relevance in developing therapeutic agents targeting the FLAP pathway, pertinent in inflammatory and allergic responses (Latli et al., 2015).

properties

IUPAC Name

2-[7-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxopurin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN7O3/c1-11-8-12(2)28(24-11)19-23-17-16(26(19)9-13-4-6-14(21)7-5-13)18(30)27(10-15(22)29)20(31)25(17)3/h4-8H,9-10H2,1-3H3,(H2,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHYFDJKMAOJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)N(C(=O)N3C)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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